Cas no 1010525-37-7 ((Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide)
![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/1010525-37-7x500.png)
(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 1010525-37-7
- EN300-26597352
- (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- 3-(1-benzofuran-2-yl)-2-cyano-n-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Z217119142
-
- インチ: 1S/C19H11F3N2O2/c20-19(21,22)15-6-2-3-7-16(15)24-18(25)13(11-23)10-14-9-12-5-1-4-8-17(12)26-14/h1-10H,(H,24,25)/b13-10-
- InChIKey: CTPDHXPIMSDQLA-RAXLEYEMSA-N
- ほほえんだ: FC(C1C=CC=CC=1NC(/C(/C#N)=C\C1=CC2C=CC=CC=2O1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 356.07726208g/mol
- どういたいしつりょう: 356.07726208g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 608
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 66Ų
(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26597352-0.05g |
3-(1-benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
1010525-37-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamideに関する追加情報
Introduction to (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS No. 1010525-37-7)
The compound (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS No. 1010525-37-7) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound, characterized by its unique structural features, has garnered attention due to its promising applications in drug development and advanced materials. The benzofuran moiety, combined with the cyano and trifluoromethyl groups, contributes to its distinctive chemical properties and reactivity.
Recent studies have highlighted the importance of benzofuran derivatives in medicinal chemistry, particularly in the design of bioactive compounds. The benzofuran ring system is known for its ability to interact with various biological targets, making it a valuable component in drug discovery. The presence of the cyano group further enhances the compound's electronic properties, potentially improving its solubility and bioavailability. Additionally, the trifluoromethyl phenyl group introduces steric and electronic effects that can modulate the compound's activity and selectivity.
One of the most notable aspects of this compound is its geometric isomerism, as indicated by the (Z) configuration in its name. This stereochemistry plays a crucial role in determining the molecule's physical and chemical properties, including its melting point, boiling point, and reactivity. The prop-2-enamide structure adds flexibility to the molecule, allowing for potential conformational changes that could influence its interaction with biological systems.
From a synthetic perspective, the preparation of (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves a series of carefully designed reactions. These include coupling reactions, oxidation steps, and stereochemical control measures to ensure the correct configuration of the double bond. The use of advanced catalytic systems has enabled researchers to achieve high yields and purity levels, making this compound accessible for further studies.
In terms of applications, this compound has shown promise in several areas. For instance, it has been investigated for its potential as an anticancer agent due to its ability to inhibit key enzymes involved in cell proliferation. Additionally, studies have demonstrated its anti-inflammatory properties, suggesting its utility in treating conditions such as arthritis and other inflammatory disorders.
The incorporation of a trifluoromethyl group into the structure also imparts resistance to metabolic degradation, a critical factor for drugs requiring long-term efficacy. This feature makes the compound an attractive candidate for drug delivery systems that demand stability under physiological conditions.
Moreover, recent advancements in computational chemistry have allowed researchers to model the behavior of this compound at the molecular level. These simulations provide insights into its interaction with biological targets, aiding in the optimization of its pharmacokinetic properties. Such studies are essential for translating laboratory findings into clinical applications.
In conclusion, (Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide (CAS No. 1010525-37-7) represents a significant advancement in organic synthesis and drug discovery. Its unique structural features and promising biological activities position it as a valuable tool for addressing unmet medical needs. As research continues to uncover new applications and optimize its properties, this compound is poised to make a substantial impact in both academic and industrial settings.
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